Gratisin

描述

属性

CAS 编号 |

37294-30-7 |

|---|---|

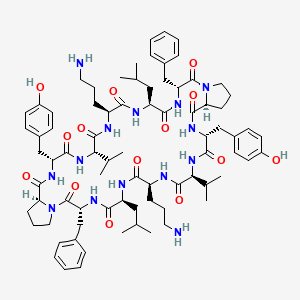

分子式 |

C78H110N14O14 |

分子量 |

1467.8 g/mol |

IUPAC 名称 |

(3R,6S,9S,12S,15R,18S,24R,27S,30S,33S,36R,39S)-9,30-bis(3-aminopropyl)-3,24-dibenzyl-15,36-bis[(4-hydroxyphenyl)methyl]-6,27-bis(2-methylpropyl)-12,33-di(propan-2-yl)-1,4,7,10,13,16,22,25,28,31,34,37-dodecazatricyclo[37.3.0.018,22]dotetracontane-2,5,8,11,14,17,23,26,29,32,35,38-dodecone |

InChI |

InChI=1S/C78H110N14O14/c1-45(2)39-57-69(97)87-61(43-49-19-11-9-12-20-49)77(105)91-37-17-25-63(91)73(101)85-60(42-52-29-33-54(94)34-30-52)72(100)90-66(48(7)8)76(104)82-56(24-16-36-80)68(96)84-58(40-46(3)4)70(98)88-62(44-50-21-13-10-14-22-50)78(106)92-38-18-26-64(92)74(102)86-59(41-51-27-31-53(93)32-28-51)71(99)89-65(47(5)6)75(103)81-55(23-15-35-79)67(95)83-57/h9-14,19-22,27-34,45-48,55-66,93-94H,15-18,23-26,35-44,79-80H2,1-8H3,(H,81,103)(H,82,104)(H,83,95)(H,84,96)(H,85,101)(H,86,102)(H,87,97)(H,88,98)(H,89,99)(H,90,100)/t55-,56-,57-,58-,59+,60+,61+,62+,63-,64-,65-,66-/m0/s1 |

InChI 键 |

KIUGLYLJMHCDMF-AHAYUKIASA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7 |

手性 SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7 |

规范 SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7 |

同义词 |

gratisin |

产品来源 |

United States |

Foundational & Exploratory

Gratisin: A Technical Guide to its Origin, Discovery, and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gratisin is a cyclic dodecapeptide antibiotic belonging to the gramicidin S family. First identified in the early 1980s, it has attracted scientific interest due to its antimicrobial activity. This document provides a comprehensive overview of the origin, discovery, and biological characteristics of this compound, with a focus on the technical details relevant to research and drug development.

Origin and Discovery

1.1. Producing Organism

This compound is a natural product synthesized by the Gram-positive soil bacterium, Brevibacillus brevis (formerly known as Bacillus brevis). This species is well-documented as a producer of various peptide antibiotics, including the notable gramicidin S and tyrocidine.

1.2. Discovery

The discovery of this compound was first reported by a team of Japanese scientists, M. Tamaki, M. Ogata, N. Mori, M. Takimoto, S. Sofuku, and I. Muramatsu, in 1983. Their research focused on identifying novel antimicrobial compounds from Bacillus brevis. While the full details of their initial discovery are contained within their original publication, subsequent research has built upon this foundational work to characterize the peptide's structure and activity.

Physicochemical Properties and Structure

This compound is a cyclic peptide with the amino acid sequence: cyclo(-Val-Orn-Leu-d-Phe-Pro-d-Tyr-)2 . This structure is characterized by the presence of the non-proteinogenic amino acid ornithine (Orn) and the d-isomers of phenylalanine (Phe) and tyrosine (Tyr). The cyclic nature of the peptide contributes to its stability and biological activity.

Antimicrobial Activity

This compound exhibits inhibitory activity against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus FDA 209P | 6.25 |

| Bacillus subtilis PCI 219 | 3.13 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa P-3 | >100 |

Note: Data for this table is based on available research on this compound and its analogues. The MIC values for this compound against a wider range of clinically relevant bacteria are a subject of ongoing research.

Experimental Protocols

4.1. Cultivation of Brevibacillus brevis for this compound Production

This protocol outlines a general method for cultivating Brevibacillus brevis for the production of peptide antibiotics. Optimization may be required for maximizing this compound yield.

4.1.1. Media Preparation

-

Nutrient Broth (for seed culture):

-

Beef extract: 3 g/L

-

Peptone: 5 g/L

-

Adjust pH to 7.0-7.2

-

-

Production Medium (e.g., a modified peptone-based medium):

-

Peptone: 10 g/L

-

Meat extract: 5 g/L

-

Glycerol: 5 g/L

-

NaCl: 2.5 g/L

-

Adjust pH to 7.2

-

4.1.2. Inoculation and Fermentation

-

Inoculate a loopful of a pure culture of Brevibacillus brevis into a flask containing nutrient broth.

-

Incubate the seed culture at 30-37°C for 18-24 hours with shaking (200 rpm).

-

Transfer the seed culture (typically 1-5% v/v) to the production medium.

-

Incubate the production culture at 30-37°C for 48-72 hours with vigorous shaking.

4.2. Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of cyclic peptides like this compound from a bacterial culture. Specific details may need to be adapted based on experimental observations.

-

Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells.

-

Acidification and Extraction:

-

Adjust the pH of the supernatant to 3.0 with HCl.

-

Extract the supernatant with an equal volume of n-butanol.

-

Separate the butanol layer and concentrate it under reduced pressure.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Collect fractions and monitor for antimicrobial activity using a bioassay (e.g., agar diffusion assay against a sensitive organism like Bacillus subtilis).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the active fractions from the silica gel chromatography and concentrate them.

-

Further purify the active fraction using reversed-phase HPLC (e.g., a C18 column).

-

Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the peak corresponding to this compound and verify its purity and identity using mass spectrometry and amino acid analysis.

-

4.3. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.

-

Preparation of Microtiter Plates:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizations

Caption: Experimental workflow for the production, isolation, and characterization of this compound.

Gratisin: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin is a naturally occurring cyclic dodecapeptide antibiotic with significant biological activity. This document provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key procedures. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.

Chemical Structure and Properties

This compound is a homodetic cyclic peptide, meaning it is a cyclic peptide in which the ring is composed solely of amino acid residues linked by peptide bonds. Its structure consists of two identical hexapeptide units, Val-Orn-Leu-d-Phe-Pro-d-Tyr, joined head-to-tail.

Molecular Formula: C₇₈H₁₁₀N₁₄O₁₄[1]

IUPAC Name: (3R,6S,9S,12S,15R,18S,24R,27S,30S,33S,36R,39S)-9,30-bis(3-aminopropyl)-3,24-dibenzyl-15,36-bis[(4-hydroxyphenyl)methyl]-6,27-bis(2-methylpropyl)-12,33-di(propan-2-yl)-1,4,7,10,13,16,22,25,28,31,34,37-dodecazatricyclo[37.3.0.0¹⁸,²²]dotetracontane-2,5,8,11,14,17,23,26,29,32,35,38-dodecone[1]

CAS Number: 37294-30-7[1]

The structure of this compound is notable for the presence of D-amino acids (d-Phe and d-Tyr), which is common in nonribosomally synthesized peptides and contributes to their resistance to proteolytic degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 1467.8 g/mol | PubChem[1] |

| Exact Mass | 1466.83259424 Da | PubChem[1] |

| Topological Polar Surface Area | 424 Ų | PubChem[1] |

| Heavy Atom Count | 106 | PubChem[1] |

| Complexity | 2720 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound has been achieved through solution-phase peptide synthesis, followed by a dimerization-cyclization step. A biomimetic approach has been described, which mimics the proposed biosynthetic pathway.

Synthetic Workflow

The overall workflow for the synthesis of this compound involves the synthesis of a linear hexapeptide precursor, its activation, and subsequent cyclization.

Caption: Synthetic workflow for this compound via a biomimetic approach.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound, based on published procedures.

Protocol 1: Synthesis of the Linear Hexapeptide Precursor (Boc-D-Phe-Pro-D-Tyr(Bzl)-Val-Orn(Z)-Leu-OH)

-

Starting Materials: Boc-protected amino acids, Z-protected ornithine, and benzyl-protected tyrosine.

-

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or succinimide esters.

-

Procedure:

-

The hexapeptide is synthesized stepwise from the C-terminus (Leucine) to the N-terminus (D-Phenylalanine) using standard solution-phase peptide synthesis techniques.

-

Each coupling step involves the deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and coupling with the next Boc-protected amino acid using DCC/HOBt.

-

The side chains of Ornithine and Tyrosine are protected with benzyloxycarbonyl (Z) and benzyl (Bzl) groups, respectively.

-

The final protected hexapeptide is purified by recrystallization or column chromatography.

-

Protocol 2: Dimerization-Cyclization of the Hexapeptide Active Ester

-

Activation of the Hexapeptide: The carboxyl group of the linear hexapeptide is activated, for example, as a succinimide ester (-ONSu) by reacting the free acid with N-hydroxysuccinimide (HONSu) and DCC.

-

Cyclization Conditions:

-

The Boc protecting group of the N-terminal amino acid of the activated hexapeptide ester is removed using TFA.

-

The resulting hexapeptide active ester trifluoroacetate is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

This solution is added dropwise over several hours to a large volume of pre-heated pyridine under high-dilution conditions to favor intermolecular dimerization-cyclization over intramolecular cyclization or polymerization.

-

The reaction mixture is stirred for an extended period at room temperature.

-

-

Purification: The solvent is evaporated, and the residue is purified by silica gel column chromatography to isolate the protected cyclic dodecapeptide.

Protocol 3: Deprotection of Protected this compound

-

Procedure: The protected cyclic dodecapeptide is dissolved in a mixture of methanol and acetic acid.

-

Catalyst: Palladium black is added as a catalyst.

-

Reaction: Hydrogen gas is bubbled through the solution for several days to effect the hydrogenolysis of the Z and Bzl protecting groups from the ornithine and tyrosine side chains.

-

Purification: The catalyst is removed by filtration, the solvent is evaporated, and the resulting crude this compound is purified by recrystallization and/or preparative high-performance liquid chromatography (HPLC).

Biological Activity

This compound exhibits antibiotic activity, particularly against Gram-positive bacteria. The table below summarizes the minimum inhibitory concentrations (MICs) for synthetic this compound against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

| Bacillus subtilis PCI 219 | 3.13 |

| Staphylococcus aureus FDA 209P | 6.25 |

| Escherichia coli NIHJ | >100 |

| Proteus vulgaris OX 19 | >100 |

Note: The activity of this compound is significantly lower against Gram-negative bacteria.

Signaling Pathways and Experimental Workflows

At present, the specific signaling pathways through which this compound exerts its antibiotic effect are not extensively detailed in the available literature. The primary mechanism is believed to involve disruption of the bacterial cell membrane, a common mode of action for many cyclic peptide antibiotics.

The experimental workflow for assessing the biological activity of this compound typically involves standard microbiological assays.

Caption: General workflow for determining the MIC of this compound.

Conclusion

This compound is a cyclic dodecapeptide with a well-defined structure and selective antibiotic activity. Its synthesis, while complex, has been successfully achieved, providing a means for producing the molecule for further study and for the generation of analogues with potentially improved therapeutic properties. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in the development of new antimicrobial agents.

References

Gratisin: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin is a cyclic peptide antibiotic belonging to the gramicidin S family, characterized by its potent antimicrobial properties. This document provides a comprehensive technical overview of the biological activity of this compound and its derivatives. It includes quantitative data on its antimicrobial efficacy against a range of pathogens and its associated hemolytic activity. Detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, this guide illustrates the mechanism of action of this compound through signaling pathway diagrams and visual workflows of experimental procedures, offering a valuable resource for researchers in antimicrobial drug discovery and development.

Antimicrobial Activity

This compound and its analogs have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The primary mechanism of action is the disruption of the bacterial cell membrane integrity. The potency of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (GR) and several of its synthetic analogs against various bacterial strains. These derivatives were designed to enhance antimicrobial efficacy while minimizing hemolytic effects.

Table 1: Antimicrobial Activity (MIC in μg/mL) of this compound and its Analogs

| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| This compound (GR) | 4 | 2 | 32 | 64 |

| [Ala⁵,⁵']-GR | 16 | 8 | 64 | >128 |

| [Lys⁵,⁵']-GR | 2 | 1 | 16 | 32 |

| [Arg⁵,⁵']-GR | 2 | 1 | 16 | 32 |

| [D-Lys⁶,⁶']-GR | 4 | 2 | 16 | 32 |

| [D-Arg⁶,⁶']-GR | 4 | 2 | 8 | 16 |

Data compiled from various studies on this compound and its derivatives. Values are representative and may vary based on specific experimental conditions.

Hemolytic Activity

A critical aspect of developing antimicrobial peptides for therapeutic use is their toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity. The HC50 value, the concentration of a compound causing 50% hemolysis, is a key parameter in assessing this toxicity.

Quantitative Hemolytic Data

The hemolytic activity of this compound and its analogs is presented below. The data illustrates the success of synthetic modifications in reducing hemolytic effects.

Table 2: Hemolytic Activity (HC50 in μg/mL) of this compound and its Analogs

| Compound/Analog | HC50 (μg/mL) |

| This compound (GR) | 25 |

| [Ala⁵,⁵']-GR | >200 |

| [Lys⁵,⁵']-GR | 150 |

| [Arg⁵,⁵']-GR | 180 |

| [D-Lys⁶,⁶']-GR | 100 |

| [D-Arg⁶,⁶']-GR | 120 |

Data compiled from various studies. Higher HC50 values indicate lower hemolytic activity.

Anticancer Activity

The potential for this compound and its derivatives to act as anticancer agents is an emerging area of research. Some antimicrobial peptides have been shown to selectively target and disrupt the membranes of cancer cells, which often have different lipid compositions compared to non-cancerous cells. However, at present, there is limited specific data on the anticancer activity of this compound. Gramicidin S, a closely related cyclic peptide, has demonstrated some anticancer properties, suggesting a potential avenue for future investigation of this compound's therapeutic applications.[1]

Mechanism of Action

The primary mechanism of antimicrobial action for this compound and its analogs is the perturbation and disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Experimental Protocols

The following sections detail the standardized protocols for determining the antimicrobial and hemolytic activities of this compound and its derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Peptide Dilutions: A stock solution of the this compound peptide is prepared in a suitable solvent (e.g., sterile deionized water). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well polypropylene microtiter plate.

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase. The culture is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Hemolysis Assay

This assay quantifies the lytic activity of a peptide against red blood cells (RBCs).

Methodology:

-

Preparation of Red Blood Cells: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

-

Peptide Incubation: Serial dilutions of the this compound peptide are prepared in PBS. The peptide solutions are then mixed with the RBC suspension in a microtiter plate or microcentrifuge tubes.

-

Controls: A negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in a lytic agent like 1% Triton X-100, 100% hemolysis) are included.

-

Incubation and Measurement: The mixture is incubated at 37°C for 1 hour. After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at 540 nm.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is then determined by plotting the percentage of hemolysis against the peptide concentration.[2][3]

Conclusion

This compound and its derivatives represent a promising class of antimicrobial peptides with potent activity against a range of bacterial pathogens. Strategic modifications to the peptide structure have been shown to significantly enhance their therapeutic potential by increasing antimicrobial efficacy while reducing cytotoxicity. The primary mechanism of action involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to conventional antibiotics. While the anticancer potential of this compound is yet to be fully explored, the established activity of related compounds warrants further investigation. The detailed protocols and data presented in this guide provide a solid foundation for future research and development of this compound-based antimicrobial and potentially anticancer therapeutics.

References

- 1. Novel this compound derivatives with high antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

Homologs of Gratisin in Bacillus Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Gratisin and its homologs, primarily the tyrocidines, within the Bacillus genus. It is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and heterologous expression of these non-ribosomally synthesized peptides for therapeutic applications. This document outlines current methodologies for identifying biosynthetic gene clusters (BGCs), detailed experimental protocols, and an overview of the regulatory networks governing their production.

Introduction to this compound and its Homologs

This compound is a cyclic decapeptide antibiotic belonging to the tyrocidine group. These peptides are synthesized by non-ribosomal peptide synthetases (NRPSs), large, modular enzymes that act as an assembly line for peptide synthesis. The tyrocidine biosynthetic gene cluster, typically referred to as the tyc operon, is well-characterized in Brevibacillus brevis and serves as a reference for identifying homologous clusters in other Bacillus species. These peptides exhibit a broad spectrum of antimicrobial activity and are of significant interest for drug development.

Comparative Genomics of Tyrocidine-like Biosynthetic Gene Clusters

Genome mining has become a pivotal tool for the discovery of novel secondary metabolites. The use of bioinformatic tools like antiSMASH allows for the identification of putative BGCs in sequenced bacterial genomes. Comparative analysis of these clusters across different Bacillus species reveals conserved domains and variations that can inform the potential structure and function of the resulting peptide.

A study analyzing 1,566 Bacillus genomes identified a significant number of NRPS BGCs, with the majority being highly conserved across different species, indicating their importance to the genus.[1] While a comprehensive quantitative comparison of all tyrocidine-like clusters is an ongoing research effort, analysis of adenylation (A) domain signature sequences within NRPS modules can predict substrate specificity and thus the potential amino acid composition of the synthesized peptide. A study of 2051 A domains from 67 bacterial species identified 508 distinct signature sequences, with over 80% showing specificity for 36 different amino acids.[2]

Table 1: Comparison of NRPS Gene Clusters in Select Bacillus Species

| Feature | Brevibacillus brevis (Tyrocidine) | Bacillus subtilis (Surfactin) | Bacillus amyloliquefaciens (Fengycin) | Bacillus velezensis (Iturin) |

| Gene Cluster | tyc operon | srf operon | fen operon | itu operon |

| Size of BGC | ~39.5 kb | ~25 kb | ~38 kb | ~38 kb |

| Number of NRPS Genes | 3 (tycA, tycB, tycC) | 4 (srfAA, srfAB, srfAC, srfAD) | 5 (fenA-E) | 4 (ituA-D) |

| Peptide Structure | Cyclic decapeptide | Cyclic lipoheptapeptide | Cyclic lipodecapeptide | Cyclic lipoheptapeptide |

| Known Homologs | Gramicidin S | Lichenysin | Plipastatin | Bacillomycin |

Note: This table provides a simplified comparison. The actual number and organization of genes within each cluster can vary between strains.

Experimental Protocols

Identification of this compound-like Gene Clusters using antiSMASH

The antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) is a powerful online tool and standalone software for the automated identification and annotation of secondary metabolite BGCs.[3][4]

Protocol for antiSMASH Analysis:

-

Input Sequence: Provide the genomic DNA sequence of the Bacillus strain of interest in FASTA, GenBank, or EMBL format. For unannotated genomes, antiSMASH can perform gene prediction.

-

Job Submission: Navigate to the antiSMASH website and upload the sequence file or provide the NCBI accession number. Select the appropriate domain-specific detection features. For identifying this compound-like NRPS clusters, ensure that "Nonribosomal peptide synthetases (NRPS)" is selected under the "Cluster-specific analysis options."

-

Analysis and Interpretation: antiSMASH will output a detailed report, including a graphical representation of the identified BGCs. For each putative NRPS cluster, the tool will predict the domain organization (Adenylation, Condensation, Thiolation, etc.) of the synthetase enzymes and provide a prediction of the amino acid sequence of the resulting peptide based on the A-domain specificity.

-

Comparative Analysis: The identified NRPS cluster can be compared against a database of known BGCs using the ClusterBlast feature within antiSMASH. This allows for the identification of homologous clusters, such as the tyrocidine BGC.

Workflow for NRPS Cluster Identification in Bacillus Genomes

Caption: Workflow for identifying NRPS gene clusters in Bacillus genomes using antiSMASH.

Heterologous Expression of Tyrocidine-like Gene Clusters in Bacillus subtilis

Bacillus subtilis is a well-established host for the heterologous expression of large gene clusters due to its genetic tractability and high secretion capacity. The following protocol outlines a general strategy for the expression of a tyrocidine-like BGC.

Protocol for Heterologous Expression:

-

Vector Construction: The large size of NRPS gene clusters often necessitates specialized cloning techniques. One effective method is Transformation-Associated Recombination (TAR) in yeast, followed by subcloning into a B. subtilis integration vector. Alternatively, Red/ET recombineering can be used for direct cloning of the BGC into an expression vector.[5][6] The vector should contain a strong, inducible promoter (e.g., Pxyl) and regions of homology to a non-essential locus in the B. subtilis chromosome (e.g., amyE) for stable integration.

-

Host Strain Selection: A suitable B. subtilis host strain should be chosen. Often, strains are engineered to enhance secondary metabolite production, for example, by deleting competing BGCs.

-

Transformation: The constructed expression vector is transformed into competent B. subtilis cells. Integration into the chromosome occurs via homologous recombination.

-

Cultivation and Induction: The recombinant B. subtilis strain is cultivated in a suitable medium. Expression of the heterologous NRPS gene cluster is induced at the appropriate growth phase (typically early to mid-exponential phase) by adding the inducer (e.g., xylose for the Pxyl promoter).

-

Extraction and Analysis of the Product: The culture supernatant and cell pellet are harvested. The peptide product is extracted using a suitable solvent (e.g., methanol or butanol) and purified using techniques such as high-performance liquid chromatography (HPLC). The identity and structure of the produced peptide are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Workflow for Heterologous Expression of NRPS Gene Clusters

Caption: General workflow for the heterologous expression of NRPS gene clusters in B. subtilis.

Regulation of Tyrocidine Biosynthesis

The production of tyrocidine and other non-ribosomal peptides in Bacillus is tightly regulated and typically occurs during the transition from exponential growth to the stationary phase. The key regulatory proteins involved are the master regulator of sporulation, Spo0A, and the transition state regulator, AbrB.[7][8]

The current understanding of this regulatory pathway is as follows:

-

Under nutrient-limiting conditions, a phosphorelay system leads to the phosphorylation of Spo0A.

-

Phosphorylated Spo0A (Spo0A~P) acts as a transcriptional regulator. One of its key functions is to repress the transcription of the abrB gene.[9]

-

AbrB is a global repressor that binds to the promoter regions of many stationary-phase genes, including the tyc operon, thereby inhibiting their transcription during exponential growth.

-

The repression of abrB by Spo0A~P leads to a decrease in the cellular concentration of AbrB.

-

The reduced level of AbrB alleviates the repression of the tyc operon, allowing for the transcription of the tyrocidine synthetase genes and subsequent production of the antibiotic.

Signaling Pathway for Tyrocidine Biosynthesis Regulation

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Comparative Analysis of Signature Sequences from Adenylation Domains Situated within Bacterial-Origin Nonribosomal Peptide Synthetase Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A two-step regulatory circuit involving Spo0A-AbrB activates mersacidin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure of the gene for the transition state regulator, abrB: regulator synthesis is controlled by the spo0A sporulation gene in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Prediction of Gratisin Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin, a cyclic peptide with known antimicrobial properties, presents a compelling case for further investigation into its mechanism of action and potential therapeutic applications. Identifying its molecular targets is a critical step in this process. This technical guide outlines a comprehensive in silico workflow for the prediction of this compound's biological targets. By leveraging a combination of computational methodologies, including reverse docking and pharmacophore modeling, researchers can generate a prioritized list of potential protein interactors. This guide further details the necessary experimental protocols for the validation of these in silico predictions, providing a roadmap for elucidating the molecular basis of this compound's bioactivity.

Introduction to In Silico Target Prediction

The identification of drug targets is a foundational element of modern drug discovery and development.[1] Traditional methods for target deconvolution can be both time-consuming and resource-intensive.[1] In silico, or computational, approaches offer a powerful alternative, enabling the rapid screening of vast biological space to identify potential protein targets for a given small molecule or peptide.[1][2] These methods can be broadly categorized into ligand-based and structure-based approaches.[2]

-

Ligand-based methods rely on the principle that molecules with similar structures or properties are likely to interact with the same targets. These approaches, such as pharmacophore modeling and similarity searching, are particularly useful when the three-dimensional structure of the target is unknown.[3][4][5]

-

Structure-based methods , such as reverse docking, utilize the 3D structure of potential protein targets to predict binding interactions with the ligand of interest.[6][7][8][9] This approach allows for a more detailed analysis of the binding mode and affinity.

This guide will focus on a hybrid approach, combining the strengths of both methodologies to generate high-confidence predictions for the molecular targets of this compound.

In Silico Target Prediction Workflow for this compound

The proposed workflow for identifying potential targets of this compound integrates several computational tools and databases to progressively refine the list of candidate proteins.

Methodologies for In Silico Prediction

Ligand-Based Approaches

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[3][4][5] For this compound, a pharmacophore model can be generated based on its known structure and antimicrobial activity. This model can then be used to screen databases of known protein-ligand complexes to identify proteins that bind to ligands with similar pharmacophoric features.[3][10]

This method involves searching chemical databases (e.g., PubChem, ChEMBL) for molecules that are structurally similar to this compound. The known targets of these similar molecules can then be considered as potential targets for this compound.

Structure-Based Approaches

Reverse docking, also known as inverse docking, is a powerful technique for identifying potential protein targets for a given ligand.[6][7][8][9][11] In this approach, the 3D structure of this compound is docked against a library of 3D protein structures from databases like the Protein Data Bank (PDB) or the AlphaFold Database.[8] The proteins are then ranked based on their predicted binding affinity for this compound, providing a list of potential targets.[6][7]

Hypothetical In Silico Prediction Results

The following tables summarize hypothetical quantitative data that could be generated from the in silico prediction workflow.

Table 1: Top Putative Targets from Reverse Docking

| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Putative Binding Site Residues |

| 1 | Bacterial DNA Gyrase Subunit B | 1KZN | -12.5 | Asp81, Glu58, Asn54 |

| 2 | Human Neutrophil Elastase | 1H1B | -11.8 | His57, Ser195, Gly193 |

| 3 | Fungal Ergosterol Biosynthesis Protein ERG11 | 5V5Z | -11.2 | Tyr132, His377, Ser378 |

| 4 | Toll-like Receptor 4 (TLR4) | 4G8A | -10.9 | Arg264, Lys362, Phe436 |

| 5 | Peptidoglycan Synthesis Protein MurA | 1UAE | -10.5 | Cys115, Arg120, Gly398 |

Table 2: Top Putative Targets from Pharmacophore-Based Screening

| Rank | Protein Target | Pharmacophore Fit Score | Known Ligand with Similar Pharmacophore |

| 1 | Bacterial DNA Gyrase Subunit B | 0.92 | Ciprofloxacin |

| 2 | Toll-like Receptor 4 (TLR4) | 0.88 | Lipopolysaccharide (LPS) |

| 3 | Fungal Ergosterol Biosynthesis Protein ERG11 | 0.85 | Fluconazole |

| 4 | Human Cathepsin G | 0.81 | Chymostatin |

| 5 | Bacterial Quorum Sensing Regulator LasR | 0.79 | OdDHL |

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the biological relevance of the identified targets.[12][13][14][15] A multi-tiered validation strategy is recommended.

Biochemical Assays

Biochemical assays are essential for confirming a direct interaction between this compound and the predicted target protein.

Protocol:

-

Immobilize the purified recombinant target protein onto a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface and monitor the change in the refractive index in real-time.

-

After each injection, regenerate the sensor surface to remove bound this compound.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Assays

Cellular assays are crucial for determining if the interaction between this compound and its target leads to a functional effect in a biological context.

Protocol:

-

Culture cells expressing the target protein to a suitable confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

-

A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Hypothetical Signaling Pathway Modulation by this compound

Based on the hypothetical target predictions, this compound may modulate signaling pathways related to bacterial cell wall synthesis and host inflammatory responses. For example, if this compound is found to inhibit bacterial DNA gyrase, it would disrupt DNA replication and lead to bacterial cell death.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 5. Pharmacophore modeling | PDF [slideshare.net]

- 6. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 9. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. helda.helsinki.fi [helda.helsinki.fi]

- 15. researchgate.net [researchgate.net]

- 16. How does AI assist in target identification and validation in drug development? [synapse.patsnap.com]

The Gratisin Biosynthesis Pathway in Bacillus brevis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin is a nonribosomal peptide antibiotic produced by select strains of the bacterium Bacillus brevis. While less extensively studied than its well-known counterpart, gramicidin S, this compound represents another example of the complex secondary metabolic capabilities of this organism. This technical guide provides a comprehensive overview of the presumed biosynthesis of this compound, drawing upon the established principles of nonribosomal peptide synthesis (NRPS) in Bacillus brevis. Due to the limited specific research on the this compound biosynthetic gene cluster, this guide leverages the extensively characterized gramicidin S biosynthesis pathway as a model to infer the key enzymatic steps and molecular logic underlying this compound formation. This document outlines the modular nature of the synthetase enzymes, the roles of the core domains, and the putative sequence of biochemical reactions. Furthermore, it includes generalized experimental protocols for the study of NRPS pathways and presents available comparative data.

Introduction to this compound and Nonribosomal Peptide Synthesis

Bacillus brevis is a Gram-positive bacterium known for its production of a variety of bioactive secondary metabolites, including several nonribosomal peptides (NRPs) with antimicrobial properties. Among these are the well-characterized gramicidin S and tyrocidine, as well as the lesser-known peptide, this compound.

NRPs are synthesized by large, multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). Unlike ribosomal protein synthesis, NRPSs do not use an mRNA template. Instead, the sequence of amino acids in the final peptide is dictated by the modular organization of the NRPS enzyme complex. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain.

The Putative this compound Biosynthesis Pathway

While the specific gene cluster encoding the this compound synthetase has not been definitively identified and characterized in the scientific literature, the structural similarity of this compound to other nonribosomal peptides from B. brevis, such as gramicidin S, allows for the construction of a putative biosynthetic pathway based on the established NRPS paradigm.

The biosynthesis of this compound is proposed to proceed through the following key stages, catalyzed by a multi-enzyme NRPS complex:

-

Amino Acid Activation: The constituent amino acids of this compound are recognized and activated by dedicated adenylation (A) domains within the NRPS modules. This ATP-dependent reaction forms an aminoacyl-AMP intermediate.

-

Thiolation: The activated amino acid is then transferred to the phosphopantetheinyl (Ppant) arm of a thiolation (T) domain (also known as a peptidyl carrier protein or PCP), forming a covalent thioester bond.

-

Peptide Bond Formation: The condensation (C) domain catalyzes the formation of a peptide bond between the amino acid tethered to the T domain of the current module and the nascent peptide chain attached to the T domain of the preceding module.

-

Elongation: This process of activation, thiolation, and condensation is repeated for each module in the NRPS assembly line, sequentially adding amino acids to the growing peptide chain.

-

Termination and Release: The final peptide is released from the NRPS complex by a thioesterase (TE) domain. This domain can catalyze either hydrolysis to release a linear peptide or an intramolecular cyclization to form a cyclic peptide.

The following diagram illustrates the general workflow of a nonribosomal peptide synthetase, which is the presumed mechanism for this compound biosynthesis.

Caption: General workflow of a Nonribosomal Peptide Synthetase (NRPS).

Comparison with Gramicidin S Biosynthesis

The biosynthesis of gramicidin S, a cyclic decapeptide with the structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, is the best-understood NRPS system in Bacillus brevis. It is synthesized by two multifunctional enzymes, Gramicidin S Synthetase I (GrsA) and Gramicidin S Synthetase II (GrsB).

-

GrsA: A single-module enzyme that activates L-phenylalanine, converts it to D-phenylalanine via an integrated epimerization (E) domain, and tethers it to its T domain.

-

GrsB: A four-module enzyme that sequentially activates and incorporates L-proline, L-valine, L-ornithine, and L-leucine.

The TE domain of GrsB catalyzes the cyclization and dimerization of two pentapeptide chains to form the final gramicidin S molecule.

Given the structural similarities, it is highly probable that the this compound synthetase is also a multi-enzyme complex with a modular architecture analogous to the GrsA/GrsB system. The key differences will lie in the number of modules and the substrate specificity of the A domains, which will select the specific amino acid constituents of this compound.

Table 1: Comparison of Putative this compound Synthetase and Known Gramicidin S Synthetase

| Feature | Gramicidin S Synthetase (GrsA/GrsB) | Putative this compound Synthetase |

| Product | Gramicidin S | This compound |

| Structure | Cyclic decapeptide | Likely a cyclic or linear peptide |

| Enzymes | GrsA, GrsB | Unknown, likely a multi-enzyme complex |

| Modules | 5 (1 in GrsA, 4 in GrsB) | Unknown number of modules |

| A-Domain Specificity | L-Phe, L-Pro, L-Val, L-Orn, L-Leu | Unknown, specific to this compound constituent amino acids |

| Specialized Domains | Epimerization (E) domain in GrsA | Potentially E, M, or other modifying domains |

| Termination | Dimerization and cyclization by TE domain | Cyclization or hydrolysis by TE domain |

Experimental Protocols for Studying NRPS Pathways

The following are generalized protocols that can be adapted for the investigation of the this compound biosynthesis pathway.

Identification of the this compound Biosynthetic Gene Cluster

-

Genome Mining: Sequence the genome of a known this compound-producing Bacillus brevis strain. Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative NRPS gene clusters.

-

Comparative Genomics: Compare the identified NRPS clusters with those from non-gratisin-producing Bacillus brevis strains. A unique NRPS cluster in the this compound producer is a strong candidate for the this compound synthetase gene cluster.

-

Gene Knockout: To confirm the function of a candidate gene cluster, create a targeted gene knockout mutant. The loss of this compound production in the mutant would confirm the involvement of the gene cluster in its biosynthesis.

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Heterologous Expression and Protein Purification

-

Cloning: Clone the identified this compound synthetase genes into an appropriate expression vector.

-

Heterologous Host: Transform the expression vector into a suitable heterologous host, such as Escherichia coli or a non-producing Bacillus subtilis strain. Co-expression of a phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis is often necessary for the post-translational modification of the T domains to their active holo-form.

-

Protein Expression: Induce gene expression under optimized conditions (e.g., temperature, inducer concentration).

-

Purification: Purify the recombinant this compound synthetase enzymes using affinity chromatography (e.g., His-tag) followed by size-exclusion chromatography.

In Vitro Reconstitution of this compound Biosynthesis

-

Reaction Mixture: Prepare a reaction mixture containing the purified this compound synthetase enzymes, the constituent amino acids of this compound, ATP, Mg²⁺, and a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature.

-

Product Analysis: Analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the this compound biosynthesis pathway. The data presented below for gramicidin S production can serve as a benchmark for future quantitative studies on this compound.

Table 2: Production Titers of Nonribosomal Peptides in Bacillus brevis

| Peptide | Strain | Production Titer (mg/L) | Reference |

| Gramicidin S | Bacillus brevis ATCC 9999 | ~500-1000 | General literature |

| Gramicidin S | Bacillus brevis Nagano | ~350 | |

| This compound | Data Not Available | N/A |

Conclusion and Future Directions

The biosynthesis of this compound in Bacillus brevis is presumed to follow the well-established principles of nonribosomal peptide synthesis. While a detailed molecular understanding is currently hampered by the lack of identification of the specific biosynthetic gene cluster, the extensive knowledge of the related gramicidin S pathway provides a robust framework for future research.

The immediate priorities for advancing our understanding of this compound biosynthesis are:

-

Definitive structure elucidation of this compound.

-

Identification and sequencing of the this compound biosynthetic gene cluster.

-

Heterologous expression and biochemical characterization of the this compound synthetase enzymes.

-

Elucidation of the regulatory mechanisms governing this compound production.

Such studies will not only fill a knowledge gap in the secondary metabolism of Bacillus brevis but also have the potential to unlock novel avenues for the bioengineering of new peptide antibiotics.

Review of Gratisin literature

It appears there has been a misunderstanding regarding the subject of your request. The term "Gratisin" has led to ambiguity, with search results pointing to unrelated commercial products or a potential misspelling of the peptide hormone "Gastrin," as well as a class of antimicrobial peptides.

To provide you with an accurate and relevant in-depth technical guide, please clarify the specific scientific subject you are interested in. For example, are you researching:

-

This compound, the antimicrobial peptide and its derivatives?

-

Gastrin, the peptide hormone, and its signaling pathways?

-

Another specific molecule or biological pathway?

Once you provide a more specific topic, I can proceed with a targeted literature search and generate the detailed technical whitepaper you require, complete with quantitative data tables, experimental protocols, and signaling pathway diagrams. I am ready to proceed as soon as I receive the clarified topic.

Navigating the Landscape of Gratisin Variants: A Technical Guide for Researchers

An in-depth exploration of synthetic Gratisin analogs, their biological activities, and the methodologies for their synthesis and evaluation.

This compound, a cyclic dodecapeptide with potent antimicrobial properties, has garnered significant interest in the scientific community. While naturally occurring variants of this compound are not extensively documented, a substantial body of research has focused on the design and synthesis of novel analogs with improved therapeutic potential. This guide provides a comprehensive overview of these synthetic variants, detailing their structure-activity relationships, the experimental protocols for their creation and assessment, and a visualization of their proposed mechanism of action.

Quantitative Analysis of this compound Analogs

The development of this compound analogs has been primarily driven by the goal of enhancing antimicrobial efficacy while minimizing hemolytic activity, a common challenge with peptide-based therapeutics. The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of various synthetic this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against various bacterial strains.

| Peptide/Analog | S. aureus FDA 209P | B. subtilis PCI 219 | E. coli NIHJ | P. aeruginosa IFO 3080 | Reference |

| This compound (GR) | 4 | 2 | >128 | >128 | [1][2] |

| [Ala¹,¹']-GR | 16 | 8 | >128 | >128 | [1] |

| [Ala²,²']-GR | 64 | 32 | >128 | >128 | [1] |

| [Ala³,³']-GR | 8 | 4 | >128 | >128 | [1] |

| [Ala⁴,⁴']-GR | 128 | 64 | >128 | >128 | [1] |

| [Ala⁵,⁵']-GR | 16 | 8 | >128 | >128 | [1] |

| [Lys⁵,⁵']-GR | 2 | 1 | 16 | 32 | [1] |

| [Arg⁵,⁵']-GR | 2 | 1 | 8 | 16 | [1] |

| [D-Lys⁶,⁶']-GR | 4 | 2 | 16 | 32 | [2] |

| [D-Arg⁶,⁶']-GR | 4 | 2 | 8 | 16 | [2] |

| cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)₂ | 2 | 1 | 8 | 16 | [3] |

MIC values are expressed in μg/mL.

Table 2: Hemolytic Activity of this compound and its Analogs.

| Peptide/Analog | Hemolytic Activity (HC₅₀ in μM) | Reference |

| This compound (GR) | 25 | [1][2] |

| [Ala¹,¹']-GR | 50 | [1] |

| [Ala²,²']-GR | >100 | [1] |

| [Ala³,³']-GR | 30 | [1] |

| [Ala⁴,⁴']-GR | >100 | [1] |

| [Ala⁵,⁵']-GR | 60 | [1] |

| [Lys⁵,⁵']-GR | >100 | [1] |

| [Arg⁵,⁵']-GR | >100 | [1] |

| [D-Lys⁶,⁶']-GR | >100 | [2] |

| [D-Arg⁶,⁶']-GR | >100 | [2] |

HC₅₀ is the concentration of peptide that causes 50% hemolysis of human red blood cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound analogs, based on established protocols in the field.

Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog

This protocol describes the manual solid-phase synthesis of a cyclic this compound analog, for example, cyclo(-Val-Orn(Boc)-Leu-D-Phe-Pro-D-Lys(Boc)-)₂, using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (Fmoc-Val-OH, Fmoc-Orn(Boc)-OH, Fmoc-Leu-OH, Fmoc-D-Phe-OH, Fmoc-Pro-OH, Fmoc-D-Lys(Boc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Diethyl ether (cold)

-

HPLC grade acetonitrile and water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin as in step 2.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence.

-

Cleavage from Resin and Deprotection of Side Chains:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Cyclization:

-

Dissolve the linear peptide in a large volume of DMF.

-

Add a cyclization agent such as HBTU/DIPEA or PyBOP/DIPEA.

-

Stir the reaction mixture for 24-48 hours at room temperature.

-

Monitor the cyclization by RP-HPLC.

-

Remove the solvent under vacuum.

-

-

Purification:

-

Dissolve the crude cyclic peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound analogs.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Peptide stock solutions

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Peptide Dilution:

-

Prepare a two-fold serial dilution of the peptide in CAMHB in the 96-well plate.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Hemolytic Activity Assay

This protocol describes the method for assessing the hemolytic activity of this compound analogs against human red blood cells (hRBCs).

Materials:

-

Fresh human red blood cells (hRBCs)

-

Phosphate-buffered saline (PBS)

-

96-well V-bottom plates

-

Triton X-100 (1% v/v in PBS) for positive control

-

Spectrophotometer

Procedure:

-

Preparation of hRBC Suspension:

-

Wash fresh hRBCs three times with PBS by centrifugation.

-

Prepare a 2% (v/v) suspension of hRBCs in PBS.

-

-

Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

-

Assay:

-

Add the hRBC suspension to each well containing the peptide dilutions.

-

Include a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (hRBCs with PBS for 0% hemolysis).

-

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Measurement:

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizing the Mechanism of Action

The primary mechanism of action for this compound and its analogs is believed to be the disruption of the bacterial cell membrane. Unlike receptor-mediated signaling pathways, this is a direct physical process. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of action of this compound analogs on the bacterial cell membrane.

This guide provides a foundational understanding of the synthetic variants of the this compound peptide. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide engineering. Further research into novel analogs and their mechanisms of action will continue to be a promising avenue for combating antibiotic resistance.

References

Gratisin: A Technical Guide for Researchers

Gratisin , a cyclic dodecapeptide antibiotic, presents a compelling subject for research in the fields of microbiology and drug development. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

This compound is chemically identified by the following properties:

| Property | Value | Reference |

| CAS Number | 37294-30-7 | [1] |

| Molecular Formula | C₇₈H₁₁₀N₁₄O₁₄ | [1] |

| Molecular Weight | 1467.8 g/mol | [1] |

| IUPAC Name | cyclo(L-leucyl-D-phenylalanyl-L-prolyl-D-tyrosyl-L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolyl-D-tyrosyl-L-valyl-L-ornithyl) | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following protocol is an adapted method for the solid-phase synthesis of a cyclic dodecapeptide like this compound, based on established Fmoc/tBu chemistry.

1. Resin Preparation and First Amino Acid Loading:

-

Select a suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, for the synthesis of a C-terminal acid peptide.

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.

-

For 2-chlorotrityl chloride resin, dissolve the first Fmoc-protected amino acid (Fmoc-L-Orn(Boc)-OH) in anhydrous DCM with diisopropylethylamine (DIEA) and add to the swollen resin. Allow the reaction to proceed for 1-2 hours.

-

Cap any unreacted sites on the resin using a solution of methanol/DIEA in DCM.

2. Peptide Chain Elongation:

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

3. On-Resin Cyclization:

-

After the linear peptide is assembled, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the carboxyl group of the N-terminal amino acid and the amino group of a lysine or ornithine side chain if a head-to-tail cyclization is not performed).

-

Perform the on-resin cyclization using a suitable coupling reagent like BOP or HBTU/HOBt in DMF. The reaction time may vary from a few hours to overnight.

4. Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

5. Purification and Characterization:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified this compound by mass spectrometry and NMR to confirm its identity and purity.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Inoculate a few colonies into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test medium.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer containing 0.01% acetic acid and 0.2% bovine serum albumin to prevent peptide loss).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well polypropylene microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Hemolytic Activity Assay

This protocol measures the ability of this compound to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.

1. Preparation of Red Blood Cell Suspension:

-

Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

-

Centrifuge the blood to pellet the RBCs.

-

Wash the RBCs several times with sterile phosphate-buffered saline (PBS), removing the supernatant and buffy coat after each wash.

-

Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).

2. Assay Procedure:

-

Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

-

Add the RBC suspension to each well containing the this compound dilutions.

-

Include a positive control (RBCs with a lytic agent like 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

3. Measurement of Hemolysis:

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many antimicrobial peptides, including cyclic peptides like this compound, involves the disruption of the bacterial cell membrane.[2] Cationic regions of the peptide are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] Following this initial binding, the peptide can insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.[2]

While direct membrane disruption is a key aspect, some antimicrobial peptides can also interfere with bacterial signaling pathways.[3][4] These interactions can inhibit essential processes such as biofilm formation and virulence factor production.[4] Two major bacterial signaling systems that are potential targets for antimicrobial peptides are:

-

Quorum Sensing (QS): This is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[4][5][6] Some cyclic peptides have been shown to act as inhibitors of QS, thereby disrupting bacterial virulence and biofilm formation.[5][6]

-

Two-Component Systems (TCS): These systems enable bacteria to sense and respond to environmental stimuli.[7] Membrane-active peptides can potentially interfere with the sensor histidine kinases of TCSs located in the cell membrane, thereby disrupting downstream signaling cascades that are often involved in antibiotic resistance.[7]

The specific interactions of this compound with these signaling pathways have not been extensively studied and represent a promising area for future research.

Logical Workflow for this compound Research

The following diagram illustrates a logical workflow for the investigation of this compound.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]

- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides

Topic: Protocol for Solid-Phase Synthesis of Gratisin

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a target peptide, exemplified by "this compound," using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The protocol outlines the key steps from resin preparation to final peptide cleavage and purification, offering a comprehensive guide for researchers in peptide synthesis and drug development.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely adopted method for chemically synthesizing peptides and small proteins.[1][2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[2][3][4] This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound peptide.[1][4] The synthesis generally proceeds from the C-terminus to the N-terminus of the peptide.[1][5]

The most common strategy for SPPS utilizes Fmoc chemistry for the temporary protection of the α-amino group of the amino acids.[1][6] The Fmoc group is base-labile and can be removed under mild conditions, typically with a piperidine solution, without affecting the acid-labile side-chain protecting groups.[5][6]

Materials and Reagents

The following table summarizes the key materials and reagents required for the solid-phase synthesis of a peptide.

| Category | Item | Description/Specification |

| Solid Support (Resin) | Rink Amide Resin | For peptides with a C-terminal amide.[7][8] |

| Wang Resin | For peptides with a C-terminal carboxylic acid.[4][7] | |

| 2-Chlorotrityl Chloride Resin | For protected peptide fragments or peptides with a C-terminal carboxylic acid under very mild cleavage conditions.[4][7] | |

| Amino Acids | Fmoc-protected amino acids | With appropriate acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf). |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free.[7] |

| Dichloromethane (DCM) | Reagent grade. | |

| Diethyl ether | Anhydrous, for precipitation. | |

| Reagents for Deprotection | Piperidine | Reagent grade. |

| Coupling Reagents | HBTU, HATU, or HCTU | O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, or (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. |

| HOBt or HOAt | Hydroxybenzotriazole or 1-Hydroxy-7-azabenzotriazole. | |

| Activation Base | N,N-Diisopropylethylamine (DIPEA) | Reagent grade. |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade. |

| Triisopropylsilane (TIS) | Scavenger. | |

| Water | Deionized. | |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for peptides containing Trp or Cys. |

Experimental Protocol

This protocol details the manual solid-phase synthesis of a peptide on a 0.1 mmol scale.

-

Weigh out the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[7]

-

Add N,N-dimethylformamide (DMF) (approximately 10 mL/gram of resin) to the reaction vessel.[8]

-

Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[7]

-

Drain the DMF from the reaction vessel.[8]

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[8]

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain elongates.[7]

-

To ensure the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

If the coupling reaction is incomplete, any unreacted amino groups can be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with acetic anhydride and a base like DIPEA in DMF.

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the target peptide sequence.

After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in Section 3.2.

-

Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.[8]

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing sensitive residues like Cysteine or Methionine, scavengers such as 1,2-ethanedithiol (EDT) may be added.[3]

-